molecular formula C14H12N2O5 B2404135 3-(5,6-Dihydro-1,4-dioxine-2-carboxamido)benzofuran-2-carboxamide CAS No. 888410-89-7

3-(5,6-Dihydro-1,4-dioxine-2-carboxamido)benzofuran-2-carboxamide

Cat. No.: B2404135
CAS No.: 888410-89-7
M. Wt: 288.259
InChI Key: QDEXPTGHCNHMDU-UHFFFAOYSA-N
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Description

3-(5,6-Dihydro-1,4-dioxine-2-carboxamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-Dihydro-1,4-dioxine-2-carboxamido)benzofuran-2-carboxamide involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, benzofuran substrates can be reacted with (hetero)aryl iodides in the presence of palladium acetate (Pd(OAc)2), silver acetate (AgOAc), and sodium acetate (NaOAc) in cyclopentyl methyl ether (CPME) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5,6-Dihydro-1,4-dioxine-2-carboxamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(5,6-Dihydro-1,4-dioxine-2-carboxamido)benzofuran-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, such as:

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Another compound used for similar therapeutic purposes.

    Angelicin: Known for its biological activities.

Uniqueness

What sets 3-(5,6-Dihydro-1,4-dioxine-2-carboxamido)benzofuran-2-carboxamide apart is its unique combination of the benzofuran core with the 5,6-dihydro-1,4-dioxine-2-carboxamido moiety, which may confer distinct biological and chemical properties not found in other benzofuran derivatives.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c15-13(17)12-11(8-3-1-2-4-9(8)21-12)16-14(18)10-7-19-5-6-20-10/h1-4,7H,5-6H2,(H2,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEXPTGHCNHMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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